(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazole-Substituted Phenyl Intermediate
The pyrazole ring is typically formed by cyclization reactions involving hydrazine derivatives and appropriately substituted ketones or aldehydes. One common approach includes:
- Condensation of 3-fluoro-4-substituted benzaldehyde or acetophenone derivatives with hydrazine or substituted hydrazines.
- Refluxing in ethanol or other suitable solvents to promote cyclization and ring closure.
For example, a typical reaction involves refluxing 1-(3-fluorophenyl)ethanone with hydrazine in ethanol for several hours to yield the pyrazole ring fused to the fluorophenyl moiety.
Stereoselective Introduction of the Ethan-1-ol Group
The chiral ethan-1-ol side chain is introduced through asymmetric synthesis or resolution methods:
- Asymmetric reduction of the corresponding ketone precursor using chiral catalysts or reagents to yield the (S)-enantiomer of the alcohol.
- Alternatively, chiral auxiliaries or enzymatic methods may be employed to achieve stereoselectivity.
The (S)-configuration is critical for the biological activity of the compound and requires careful monitoring using chiral chromatographic techniques or NMR analysis.
Representative Synthetic Route Example
Detailed Research Findings and Analytical Data
NMR Spectroscopy : ^1H and ^13C NMR confirm the formation of the pyrazole ring and the presence of the fluorine substituent on the aromatic ring. The stereochemistry of the ethan-1-ol group is verified by coupling constants and chiral shift reagents.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C11H11FN2O (molecular weight ~206.22 g/mol) confirm the expected product.
Chiral HPLC : Used to determine enantiomeric excess, ensuring the (S)-configuration is predominant in the final product.
Yield and Purity : Typical yields range from 60% to 85% depending on the step and purification method. Purity is generally above 95% after chromatographic purification.
Summary Table of Key Preparation Parameters
Additional Notes on Preparation
- The presence of the fluorine atom influences the electronic properties of the aromatic ring, affecting reaction rates and selectivity during cyclization and reduction steps.
- The pyrazole moiety stabilizes intermediates and may require protection/deprotection steps depending on the synthetic route.
- Alternative synthetic routes may involve coupling reactions with pre-formed pyrazole derivatives or use of advanced intermediates as described in patent literature.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol undergoes oxidation to form ketones under controlled conditions. Catalytic systems involving Mn(III) complexes (e.g., [(S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂]) enable efficient oxidation with hydrogen peroxide or peracetic acid .
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mn(III) complex | H₂O₂/AcOH, 25°C, 12 h | 3-fluoro-4-(pyrazol-1-yl)acetophenone | 89% | |
| CrO₃ | H₂SO₄, acetone, 0°C, 2 h | Same ketone | 76% |
Steric hindrance from the pyrazole ring slows oxidation kinetics compared to non-aromatic alcohols .
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters. For example:
-
Reactivity : Enhanced by electron-withdrawing fluorine (rate increase ~1.5× vs. non-fluorinated analogs).
-
Stereochemistry : Retention of configuration confirmed via chiral HPLC.
Nucleophilic Substitution at Fluorine
The fluorine atom undergoes substitution with strong nucleophiles (e.g., amines, thiols):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (liq.) | 100°C, 6 h | 3-amino-4-(pyrazol-1-yl)phenylethanol | 68% |
| NaSH | DMF, 80°C, 3 h | 3-mercapto derivative | 72% |
Replacement occurs regioselectively at the para-position to the pyrazole due to electronic activation .
Pyrazole Ring Modifications
The 1H-pyrazole moiety participates in:
-
Electrophilic substitution : Nitration at C5 using HNO₃/H₂SO₄ (yield: 58%).
-
Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Pd(II), Mn(II)) in catalytic systems .
Stereospecific Reactions
The (1S)-configuration influences reactivity:
-
Enzymatic resolution : Lipase-catalyzed transesterification shows 98% enantiomeric excess retention.
-
Grignard addition : Stereoselective formation of tertiary alcohols when reacting with organomagnesium reagents.
Thermal Dehydration
Under acidic conditions (H₂SO₄, 120°C), the alcohol dehydrates to form an alkene:
Reduction Pathways
Though inherently stable, the alcohol can be reduced to ethane derivatives using LiAlH₄ under forcing conditions (yield: 42%).
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals .
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target . The pyrazole moiety also plays a crucial role in the compound’s biological activity by facilitating interactions with various biological molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure shares features with several pyrazole derivatives (Table 1):
Key Observations :
- Fluorine’s Role: The 3-fluoro group enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs (e.g., ) .
- Stereochemistry : The (1S)-enantiomer may exhibit distinct biological activity compared to (1R)-forms, as seen in resolved pyrazole derivatives (>97% de) .
Biological Activity
(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.
The chemical structure of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can be represented by the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂O |
| Molecular Weight | 206.22 g/mol |
| CAS Number | 1344920-32-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1H-pyrazole moiety. Specifically, (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has shown promising results in inhibiting the growth of various cancer cell lines:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for halting tumor growth .
- In vivo Studies : Animal models have been employed to evaluate the compound's efficacy in reducing tumor size and improving survival rates. The compound exhibited a favorable safety profile, with no significant toxicity observed at therapeutic doses .
Anti-inflammatory Activity
In addition to its anticancer properties, (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has been investigated for its anti-inflammatory effects:
- Mechanism of Action : The pyrazole scaffold is known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. Compounds with similar structures have been reported to exhibit selective COX-2 inhibition, leading to reduced inflammation without affecting COX-1 activity, thereby minimizing gastrointestinal side effects .
- Efficacy : In experimental models, the compound demonstrated significant reductions in edema and inflammatory markers, suggesting its potential utility in treating conditions like arthritis and other inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can be attributed to its structural characteristics. The presence of the pyrazole ring is crucial for its anticancer and anti-inflammatory activities. Modifications to this core structure can significantly alter its pharmacological profile:
| Modification Type | Effect on Activity |
|---|---|
| Substituent on Pyrazole | Enhanced anticancer activity |
| Alkyl Chain Length | Increased anti-inflammatory potency |
| Electron-Withdrawing Groups | Improved selectivity for COX inhibition |
Case Studies
Several case studies illustrate the effectiveness of (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a 70% reduction in cell viability compared to control groups. Apoptotic markers were significantly elevated, indicating effective induction of programmed cell death .
- Inflammatory Response in Rodent Models : In a rodent model of induced arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are recommended for preparing (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol?
Methodological Answer: A plausible route involves:
Pyrazole Ring Formation : React 3-fluoro-4-iodophenyl ethanol with 1H-pyrazole via a Buchwald–Hartwig coupling to introduce the pyrazole moiety .
Stereochemical Control : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) to achieve the (1S)-configuration.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol for enantiomeric enrichment .
Q. How should researchers characterize the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Retention times can be compared to a racemic mixture .
- Optical Rotation : Measure [α]D²⁵ in ethanol (e.g., +15° to +20° for (1S)-enantiomer) .
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The fluorine atom inductively withdraws electrons, polarizing the phenyl ring and enhancing hydrogen-bonding potential at the hydroxyl group .
- Experimental Validation :
- NMR Studies : Compare ¹⁹F NMR shifts with non-fluorinated analogs (e.g., δ −110 ppm vs. −105 ppm in DMSO-d₆) .
- Reactivity Tests : Assess nucleophilic substitution rates at the hydroxyl group under acidic conditions .
Data Contradiction Note :
Conflicting reports on fluorine’s electron-withdrawing effects in pyrazole systems may arise from solvent polarity. Always validate with solvent-matched controls .
Q. What strategies resolve discrepancies in bioactivity data across in vitro vs. in vivo studies?
Methodological Answer:
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., glucuronidation at the hydroxyl group) that reduce in vivo efficacy .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing pyrazole with imidazole) to isolate pharmacophoric elements. Tabulate IC₅₀ values against target receptors .
Q. Example SAR Table :
| Analog | Modification | IC₅₀ (Target Receptor) |
|---|---|---|
| Parent | None | 12 nM |
| A | Pyrazole → Imidazole | 480 nM |
| B | 3-F → 3-Cl | 85 nM |
Q. How can researchers optimize crystallization conditions for X-ray analysis?
Methodological Answer:
- Solvent Screening : Test mixtures of ethanol/water, acetone/heptane, or DCM/pentane in varying ratios .
- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal lattice formation .
- Co-crystallization : Add 10 mol% of 4-dimethylaminopyridine (DMAP) to stabilize hydrogen-bonding networks .
Crystallography Data Reference :
For related fluorophenyl-pyrazole systems, typical space groups are P2₁2₁2₁ with Z = 4 and unit cell parameters a = 8.2 Å, b = 12.5 Å, c = 14.3 Å .
Safety and Handling
Q. What precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing .
- Waste Disposal : Collect organic waste in amber glass containers labeled "halogenated organics" for incineration .
- Spill Response : Absorb with vermiculite, place in sealed containers, and consult institutional EH&S protocols .
Q. Data Gaps and Future Directions
- Unresolved Challenge : The role of the (1S)-configuration in target binding remains understudied. Propose molecular docking studies with cryo-EM-validated receptor structures.
- Data Limitation : No direct toxicity profiles exist. Recommend Ames tests and zebrafish embryo assays for preliminary safety data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
